

# Technical Guide: 4-Iodobutanal (CAS: 77406-93-0)

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## Compound of Interest

Compound Name: 4-Iodobutanal

Cat. No.: B1206920

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## Introduction

**4-Iodobutanal** is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates both a reactive aldehyde moiety and a primary alkyl iodide, making it a versatile building block for the introduction of a four-carbon chain with orthogonal reactivity. The aldehyde allows for nucleophilic additions, reductions, and oxidations, while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions.<sup>[1]</sup> This guide provides a comprehensive overview of the key physicochemical properties, synthesis, and reactivity of **4-Iodobutanal**.

## Physicochemical and Spectral Data

A summary of the key physicochemical properties of **4-Iodobutanal** is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property          | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| CAS Number        | 77406-93-0                           | [1]       |
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> IO     | [1]       |
| Molecular Weight  | 198.00 g/mol                         | [1]       |
| Appearance        | Colorless to light yellow liquid     | [1]       |
| Boiling Point     | 194.372 °C (Calculated at 760 mmHg)  | [1]       |
| Density           | 1.789 g/cm <sup>3</sup> (Calculated) | [1]       |
| Solubility        | Soluble in organic solvents          | [1]       |
| InChI Key         | ZQTKCMWSSKTZHN-UHFFFAOYSA-N          | [1]       |

## Synthesis of 4-Iodobutanal

A notable synthetic route to **4-Iodobutanal** involves the oxidative ring cleavage of cyclobutanol. This method provides a direct approach to the γ-iodinated aldehyde.

## Experimental Protocol: Oxidative Ring Cleavage of Cyclobutanol

This protocol is a representative procedure based on known methodologies for the synthesis of γ-haloaldehydes from cyclobutanol derivatives.

Materials:

- Cyclobutanol
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)

- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanol (1.0 eq) in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- To the cooled, stirring solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.
- Transfer the mixture to a separatory funnel and dilute with dichloromethane.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford pure **4-Iodobutanal**.

Caption: Synthesis of **4-Iodobutanal** from Cyclobutanol.

## Chemical Reactivity and Applications

The dual functionality of **4-Iodobutanal** makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

### Nucleophilic Substitution at the Carbon-Iodine Bond

The primary iodo group is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the four-carbon chain.

This protocol provides a representative example of a nucleophilic substitution reaction.

Materials:

- **4-Iodobutanal**
- Sodium azide ( $\text{NaN}_3$ )
- Dimethylformamide (DMF, anhydrous)
- Dichloromethane (DCM)
- Deionized water
- Brine
- Anhydrous sodium sulfate

- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Nitrogen inlet
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add **4-iodobutanal** (1.0 eq) and anhydrous DMF.
- Add sodium azide (1.2 eq) to the solution.
- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
- Wash the organic mixture with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting 4-azidobutanal can be used in subsequent steps without further purification or can be purified by column chromatography if necessary.

Caption: Nucleophilic substitution reaction of **4-iodobutanal**.

## Reactions of the Aldehyde Group

The aldehyde functionality of **4-Iodobutanal** undergoes typical aldehyde reactions, such as Wittig olefination, to form carbon-carbon double bonds.

This protocol is a representative example of a Wittig reaction involving **4-Iodobutanal**.

Materials:

- **4-Iodobutanal**
- (Carbethoxymethylene)triphenylphosphorane ( $\text{Ph}_3\text{P}=\text{CHCO}_2\text{Et}$ )
- Tetrahydrofuran (THF, anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Nitrogen inlet
- Dichloromethane
- Hexanes
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF.
- To this solution, add a solution of **4-Iodobutanal** (1.0 eq) in anhydrous THF dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours.

- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield ethyl 6-iodohex-2-enoate.

Caption: Wittig reaction of **4-Iodobutanal**.

## Conclusion

**4-Iodobutanal** is a highly useful and versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures relevant to drug discovery and development. The experimental protocols provided herein serve as a guide for the synthesis and manipulation of this important building block. Researchers and scientists are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

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## References

- 1. 4-Iodobutanal | 77406-93-0 | Benchchem [benchchem.com]
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